9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl-

描述

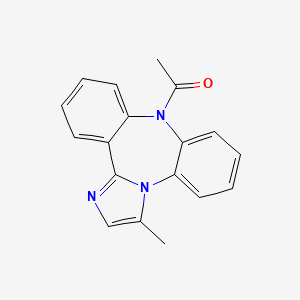

This compound belongs to the diazepine family, characterized by a fused imidazole and benzodiazepine core. The 9-acetyl and 3-methyl substituents distinguish it from simpler analogs.

属性

CAS 编号 |

62538-94-7 |

|---|---|

分子式 |

C18H15N3O |

分子量 |

289.3 g/mol |

IUPAC 名称 |

1-(3-methyl-2,5,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-13-yl)ethanone |

InChI |

InChI=1S/C18H15N3O/c1-12-11-19-18-14-7-3-4-8-15(14)21(13(2)22)17-10-6-5-9-16(17)20(12)18/h3-11H,1-2H3 |

InChI 键 |

XKBLWQITPAYEGT-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C2N1C3=CC=CC=C3N(C4=CC=CC=C42)C(=O)C |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound and its derivatives typically involves multi-step organic synthesis techniques that construct the fused heterocyclic framework through strategic ring-closure reactions and functional group modifications. Key steps include:

- Formation of the dibenzimidazole core.

- Introduction of the diazepine ring via ring-closure reactions.

- Acetylation at the 9-position and methylation at the 3-position to obtain the target compound.

These steps require careful control of reaction conditions to achieve high yield and purity.

Ring-Closure Reactions Using Diamines and Alkylisoureas

A common approach involves reacting diamines with ring-closure reagents such as O-alkylisoureas or S-alkylisothioureas, which are often N-acylated or N-carbalkoxylated. This method enables the construction of imidazoline or diazepine rings but is noted for its complexity due to multiple stages and the need for extensive purification.

- The process includes acylation or alkoxylation of alkyliso(thio)ureas.

- Condensation with diamines.

- Ring closure.

- Saponification (hydrolysis) of acyl groups.

This multi-step method is associated with the emission of alkyl mercaptans (when using S-alkylisothioureas), which poses environmental and handling challenges.

Catalytic Hydrogenation and Subsequent Functionalization

In some synthetic routes, hydrogenation of intermediates such as 6-phthalimidomethyl-5H-dibenz[b,e]azepine is conducted in solvents like dimethylformamide or dimethylacetamide, using palladium on carbon as a catalyst under mild pressure (1–10 bar) and moderate temperatures (40–100 °C). The addition of acetic or formic acid facilitates the reaction and enhances yield.

Novel Ritter-Type Reaction Methodologies

Recent research has developed innovative Ritter-type reactions catalyzed by bismuth(III) trifluoromethanesulfonate combined with para-toluenesulfonic acid. This method efficiently converts benzylic alcohols into benzylic cations, which then react with nitriles to form imidazo- and benzazepine derivatives.

- The procedure involves heating mixtures in solvents like dichloroethane at elevated temperatures (~150 °C) in sealed tubes.

- The reaction yields are moderate to excellent, with broad substrate scope.

- This approach offers a streamlined route to heterocyclic compounds related to 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine derivatives, potentially simplifying synthesis and improving yields.

Data Table Summarizing Synthetic Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages/Notes | Typical Yield |

|---|---|---|---|---|

| Multi-step synthesis using diamines and O-/S-alkylisoureas | Diamines, N-acylated O-/S-alkylisoureas, multiple steps | Established method for imidazoline rings | Complex, multi-step, difficult purification, mercaptan emission | Variable, often moderate |

| Catalytic hydrogenation and hydrazinolysis | Pd/C catalyst, DMF or DMAc, 1–10 bar H2, 40–100 °C, acetic/formic acid | High selectivity, good yield (~90%) | Requires catalyst handling and careful workup | ~90% |

| Ritter-type reaction with Bi(OTf)3 catalyst | Benzylic alcohols, nitriles, Bi(OTf)3, p-TsOH, DCE, 150 °C | Efficient, broad substrate scope, high yields | Requires high temperature and sealed tube setup | Moderate to excellent |

Analytical and Research Discoveries

- The use of dimethylformamide as a solvent in hydrogenation and precipitation steps improves stability and yield of hydrochloride salts of intermediates, avoiding decomposition seen with alcohol solvents.

- Ritter-type reactions catalyzed by bismuth(III) triflate represent a significant advancement in synthesizing fused heterocycles, offering milder conditions and potentially fewer purification steps compared to traditional methods.

- The acetyl and methyl substituents on the diazepine ring influence the compound’s reactivity and biological activity, making selective functionalization critical during synthesis.

化学反应分析

Types of Reactions

9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

科学研究应用

9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Comparisons with Similar Compounds

Core Heterocycle Variations

Diazepine vs. Oxazepine Derivatives

- Target Compound : Contains a seven-membered diazepine ring (two nitrogen atoms).

- Oxazepine Analogs (e.g., benzo[f]imidazo[1,2-d][1,4]oxazepine): Replace one nitrogen with oxygen, altering electronic properties. For instance, oxazepine derivatives in EP 3 778 607 A1 exhibit selective PI3Kα inhibition due to optimized substituents at positions 2 and 9 .

- Impact : Diazepine derivatives may exhibit stronger basicity and altered metabolic stability compared to oxazepines .

Triazolo-Benzodiazepines

Substituent Effects

Acetyl Group at Position 9

- Target Compound : The acetyl group increases molecular weight (~290.3 g/mol vs. 247.3 g/mol for 2-methyl-9H-dibenzodiazepine) and lipophilicity (logP ~2.5 estimated) .

- Analog : 9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine () uses halogens for metabolic stability. Acetyl may act as a prodrug moiety, enhancing bioavailability .

Methyl Group at Position 3

- Role : Steric hindrance from the methyl group could prevent enzymatic degradation or modulate receptor binding.

- Analog : 2-Methyl-9H-dibenzo[b,f]imidazo[1,2-d][1,4]diazepine (CAS 57390-31-5) lacks the acetyl group but shares the methyl substituent, suggesting methyl’s role in stabilizing the imidazole ring .

Pharmacokinetic and Toxicological Insights

生物活性

9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- (CAS Number: 57390-30-4) is a compound belonging to the class of dibenzimidazoles. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory responses. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H11N3

- Molecular Weight : 233.27 g/mol

- Density : 1.29 g/cm³

- Boiling Point : 507.6°C at 760 mmHg

- Flash Point : 260.8°C

The biological activity of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine is primarily attributed to its interaction with neurotransmitter receptors, particularly the GABA(A) receptor subtype. The compound has shown potential as a positive allosteric modulator, enhancing the inhibitory effects of GABA neurotransmission, which is critical for anxiety reduction and sedation.

Key Mechanisms:

- GABA(A) Receptor Modulation :

- Anti-inflammatory Activity :

Pharmacological Effects

Research has highlighted various pharmacological effects associated with this compound:

- Anxiolytic Effects :

- Anti-inflammatory Effects :

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。